molecular formula C10H23NO3 B054366 4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol CAS No. 116747-79-6

4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol

Cat. No. B054366
M. Wt: 205.29 g/mol
InChI Key: HACQKMWYOKGLET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol involves several steps. One method includes the use of borane, hydrogen, and T-1 Raney Ni in tetrahydrofuran and ethanol .


Molecular Structure Analysis

The molecular weight of 4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol is 205.29 g/mol. The InChI key is HACQKMWYOKGLET-UHFFFAOYSA-N. The compound’s structure has been analyzed using NMR and FTIR spectroscopy .


Physical And Chemical Properties Analysis

The melting point of 4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol is 108-110 °C (lit.), and its boiling point is 220-235 °C/0.5 mmHg (lit.) . The vapor pressure is 9.54E-10mmHg at 25°C .

Scientific Research Applications

  • Use in Cascade Polymers and Dendritic Construction :

    • It has been used in the synthesis of cascade polymers and dendritic constructions. For instance, its facile alkoxylation was employed in the synthesis of a dodecaruthenium macromolecule, showcasing its utility in complex molecular architectures (Newkome et al., 1993).
    • Similarly, it was utilized in the creation of novel, branched monomers for the rapid construction of dendritic architectures (Newkome et al., 1998).
  • Synthesis of Novel Compounds :

    • The compound has been instrumental in the synthesis of new molecules, such as ferrocene-containing diamines used in epoxy resins. This showcases its role in creating materials with potentially novel properties (Wright et al., 2001).
  • Application in Catalytic Processes :

    • It's been used in the synthesis of 1,3-amino alcohols from ketopinic acid, which are applied in catalytic enantioselective reduction of prochiral ketones (Li et al., 1999).
  • Role in Monooxygenation Studies :

    • The compound was studied in the context of the monooxygenation of N-heptane by rat liver microsomes, highlighting its potential use in biochemical and pharmacological studies (Frommer et al., 1972).
  • Synthesis of Chiral Compounds :

    • It has been used in the stereoselective synthesis of chiral compounds, like in the case of (3S,5S)-1,7-Bis(4-hydroxyphenyl)heptane-3,5-diol, which has implications in organic chemistry and possibly pharmacology (Venkatesham et al., 2015).
  • Investigations into Antioxidant Properties :

    • Research has been conducted to understand the antioxidant properties of compounds like 1,7-bis-(3,4-dihydroxyphenyl)-heptan-3-one-5-O-D-xylopyranoside, derived from wood bark, which is closely related to 4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol. These studies contribute to our understanding of natural polyphenols' redox reactivity (Ponomarenko et al., 2014).

properties

IUPAC Name

4-amino-4-(3-hydroxypropyl)heptane-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO3/c11-10(4-1-7-12,5-2-8-13)6-3-9-14/h12-14H,1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACQKMWYOKGLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCCO)(CCCO)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399197
Record name Bis-homotris
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-(3-hydroxypropyl)heptane-1,7-diol

CAS RN

116747-79-6
Record name Bis-homotris
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-4-(3-hydroxypropyl)-1,7-heptanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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